Superior Potency as a False Cholinergic Transmitter Precursor Compared to Choline and Monoethylcholine
In a direct head-to-head study, intracerebroventricular infusion of a series of choline analogs revealed a clear potency order for inhibiting the physostigmine-induced pressor response in unanesthetized rats. Diethylcholine (DECh) demonstrated significantly greater inhibitory potency than both choline and monoethylcholine (MECh). The observed ranking was triethylcholine (TECh) > diethylcholine (DECh) > monoethylcholine (MECh) > choline, establishing that the progressive ethyl substitution on the quaternary ammonium nitrogen directly enhances this specific central pharmacological effect [1].
| Evidence Dimension | Inhibition of central cholinergic pressor response |
|---|---|
| Target Compound Data | Potency greater than monoethylcholine and choline (Ranking: TECh > DECh > MECh > choline) |
| Comparator Or Baseline | Choline (Ranked lowest potency), Monoethylcholine (MECh, Ranked 3rd), Triethylcholine (TECh, Ranked highest) |
| Quantified Difference | DECh exhibits intermediate potency, being more potent than choline and MECh, but less potent than TECh. |
| Conditions | Intracerebroventricular infusion in unanesthetized rats; inhibition of intravenous physostigmine pressor response. |
Why This Matters
For researchers studying cholinergic false transmission, DECh offers a critical intermediate potency tool; it is sufficiently active to modulate the system without the maximal effects of TECh, enabling more nuanced mechanistic studies that are not possible with choline or MECh.
- [1] Buccafusco, J. J., et al. (1988). Precursors of cholinergic false transmitters: central effects on blood pressure and direct interactions with cholinergic receptors. Neuropharmacology, 27(3), 227-233. View Source
